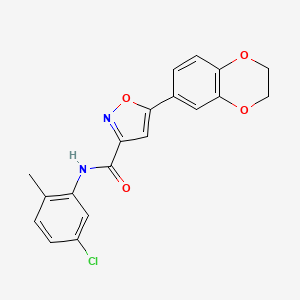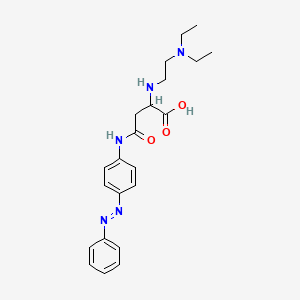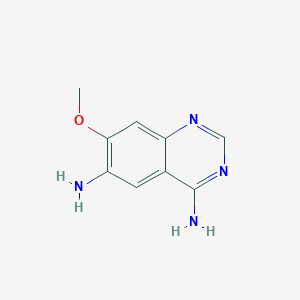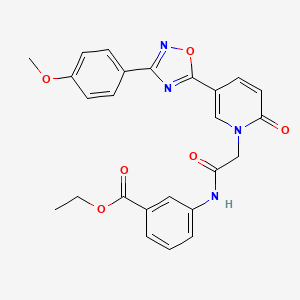
3-(2-(5-(3-(4-metoxifenil)-1,2,4-oxadiazol-5-il)-2-oxopiridin-1(2H)-il)acetamido)benzoato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C25H22N4O6 and its molecular weight is 474.473. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-(2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-(2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
El compuesto del título presenta un potencial prometedor como agente anticancerígeno. Los investigadores han explorado su actividad citotóxica contra las células del cáncer de mama a través de la inhibición de ERα. Los estudios de acoplamiento molecular revelaron que el compuesto tiene una energía libre de unión más negativa que el tamoxifeno, un fármaco conocido para el cáncer de mama. Esto sugiere que el compuesto del título podría desarrollarse como un nuevo candidato anticancerígeno .
Síntesis de Compuestos Híbridos
El compuesto se sintetizó utilizando un enfoque de modo de enlace en condiciones de reflujo. Los análisis espectroscópicos (UV-Vis, FT-IR, HRMS, 1D y 2D RMN) confirmaron su estructura. La naturaleza híbrida del compuesto, combinando las porciones de chalcona y salicilato, contribuye a sus propiedades únicas .
Estudios In Silico
Se emplearon enfoques computacionales, incluidos el acoplamiento molecular y la simulación de dinámica molecular, para explorar las interacciones del compuesto. La ausencia de cambios significativos en los residuos interactuantes durante las simulaciones de dinámica molecular respalda aún más su estabilidad y potencial como agente anticancerígeno .
Hibridación de Chalcona-Salicilato
Las chalconas (1,3-difenil-prop-2-en-1-onas) son productos naturales con diversas actividades biológicas. La estructura híbrida de chalcona-salicilato del compuesto del título combina características de ambas clases de compuestos, lo que potencialmente mejora su eficacia .
Antagonismo de los Canales de Calcio
Si bien no se menciona explícitamente en el estudio, la estructura del compuesto sugiere que puede tener propiedades antagonistas de los canales de calcio. Se justifica una mayor investigación para explorar esta aplicación potencial .
Alquilación Formal Anti-Markovnikov de Alquenos
Curiosamente, el enfoque radical del compuesto para la protodesboronación podría ser relevante para las reacciones de hidroalquilación de alquenos. Esta transformación, aunque no se estudió directamente para este compuesto, destaca su versatilidad sintética .
En resumen, 3-(2-(5-(3-(4-metoxifenil)-1,2,4-oxadiazol-5-il)-2-oxopiridin-1(2H)-il)acetamido)benzoato de etilo es prometedor como agente anticancerígeno, y su estructura híbrida única abre caminos para futuras investigaciones y desarrollos en diversos campos . Si tiene alguna pregunta más específica o necesita información adicional, no dude en preguntar! 😊
Propiedades
IUPAC Name |
ethyl 3-[[2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O6/c1-3-34-25(32)17-5-4-6-19(13-17)26-21(30)15-29-14-18(9-12-22(29)31)24-27-23(28-35-24)16-7-10-20(33-2)11-8-16/h4-14H,3,15H2,1-2H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUFVXQUONZHMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2405645.png)
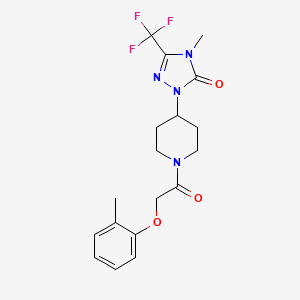
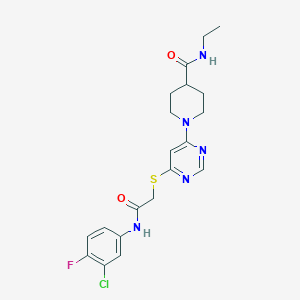
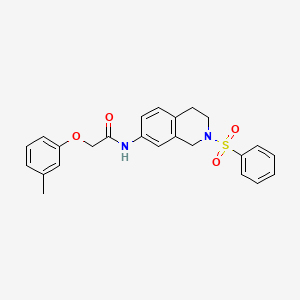
![4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2405653.png)
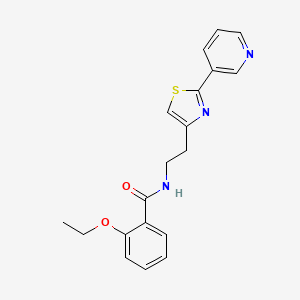
![3-cyano-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2405656.png)
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2405658.png)

